molecular formula C10H10N2O2S B2680846 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide CAS No. 35498-57-8

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide

Cat. No.: B2680846
CAS No.: 35498-57-8
M. Wt: 222.26
InChI Key: MFDDEIUCXJPBNK-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Systematic structure–activity relationship (SAR) studies revealed that substituents on the furan moiety significantly influence anti-influenza activity. A specific derivative was shown to exhibit potent activity against the H5N1 virus, highlighting the potential of furan-carboxamide derivatives in antiviral research (Yu Yongshi et al., 2017).

Antimicrobial Activity

A study focused on a thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This research underscores the potential of thiazole-furan carboxamide derivatives in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).

Molecular and Electronic Structure Characterization

Experimental and theoretical investigations into furan-2-carboxamide-bearing thiazole derivatives provide insights into their molecular and electronic structures. This includes analyses through IR/NMR/XRD and DFT modeling, enhancing our understanding of their chemical behavior and potential applications in material science or pharmaceuticals (Sukriye Cakmak et al., 2022).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan-carboxamides, has shown strong antiprotozoal activity. This study emphasizes the role of such compounds in treating diseases caused by protozoan parasites, offering a new avenue for therapeutic development (M. Ismail et al., 2004).

Fungicide Development

The structure-activity relationships of carboxamide fungicides have been explored, with specific reference to furan derivatives. This research provides valuable insights into the development of more effective fungicides for agricultural applications, demonstrating the broad utility of furan-carboxamide structures in enhancing plant protection (Masatsugu et al., 2010).

Properties

IUPAC Name

2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-5-8(7(2)14-6)9(13)12-10-11-3-4-15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDDEIUCXJPBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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